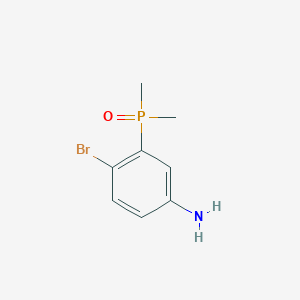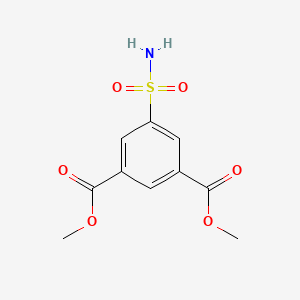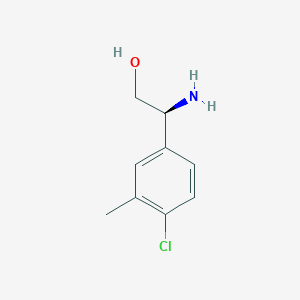
6-Bromo-1,2,3,4-tetrahydroquinoline-4-carboxylicacidhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-1,2,3,4-tetrahydroquinoline-4-carboxylicacidhydrochloride is a chemical compound with the molecular formula C10H11BrN2O2·HCl It is a derivative of tetrahydroquinoline, a bicyclic compound that is structurally related to quinoline
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1,2,3,4-tetrahydroquinoline-4-carboxylicacidhydrochloride typically involves the bromination of 1,2,3,4-tetrahydroquinoline followed by carboxylation and subsequent conversion to the hydrochloride salt. The bromination is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The carboxylation step can be achieved using carbon dioxide under high pressure or by using carboxylating agents like carbonyl diimidazole (CDI).
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and optimized reaction conditions can enhance yield and purity. The final product is typically purified by recrystallization or chromatography to obtain the desired hydrochloride salt.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-1,2,3,4-tetrahydroquinoline-4-carboxylicacidhydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it to tetrahydroquinoline derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted tetrahydroquinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Bromo-1,2,3,4-tetrahydroquinoline-4-carboxylicacidhydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: This compound can be used in the study of biological pathways and as a probe for investigating enzyme activities.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 6-Bromo-1,2,3,4-tetrahydroquinoline-4-carboxylicacidhydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-1,2,3,4-tetrahydroisoquinoline: Similar in structure but differs in the position of the bromine atom and the presence of the carboxylic acid group.
1,2,3,4-Tetrahydroquinoline: Lacks the bromine and carboxylic acid groups, making it less reactive in certain chemical reactions.
Quinoline: An aromatic compound that is structurally related but lacks the tetrahydro and bromine functionalities.
Uniqueness
6-Bromo-1,2,3,4-tetrahydroquinoline-4-carboxylicacidhydrochloride is unique due to the presence of both the bromine atom and the carboxylic acid group, which confer distinct chemical reactivity and potential biological activity. These functional groups make it a versatile compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C10H11BrClNO2 |
|---|---|
Peso molecular |
292.55 g/mol |
Nombre IUPAC |
6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H10BrNO2.ClH/c11-6-1-2-9-8(5-6)7(10(13)14)3-4-12-9;/h1-2,5,7,12H,3-4H2,(H,13,14);1H |
Clave InChI |
QLFYDIYHZZLZCD-UHFFFAOYSA-N |
SMILES canónico |
C1CNC2=C(C1C(=O)O)C=C(C=C2)Br.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![11-Oxa-3-thia-5-azatricyclo[6.2.1.0,2,6]undeca-2(6),4-diene](/img/structure/B13561484.png)

![2-(Thiophen-2-YL)methyl-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B13561508.png)
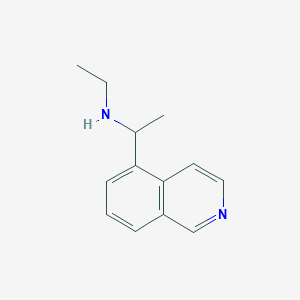
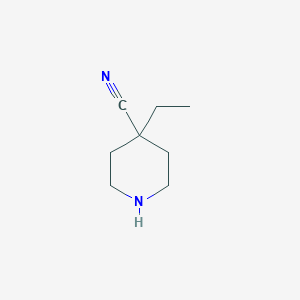
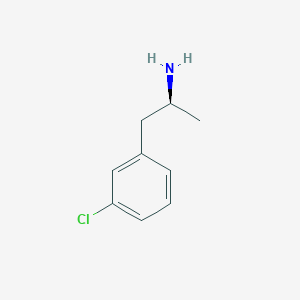
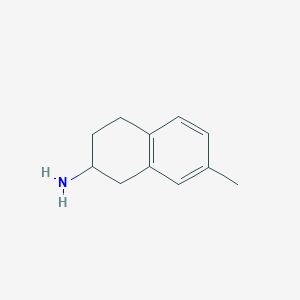

![4-[(2-Methoxyphenyl)amino]pyrimidine-5-carboxylicacid](/img/structure/B13561540.png)
